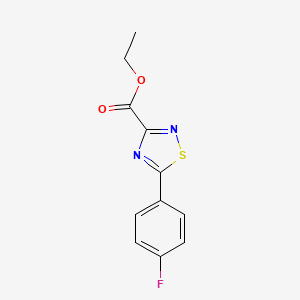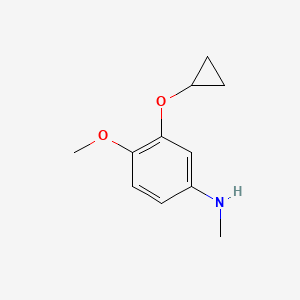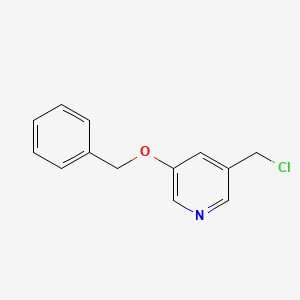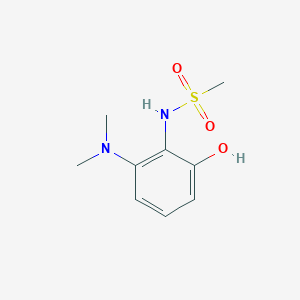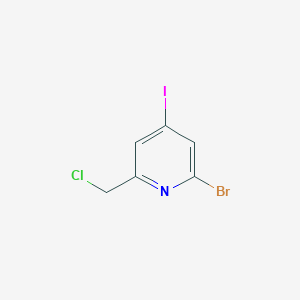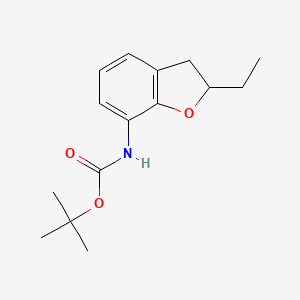
3-Cyclopropoxy-4-(dimethylamino)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-4-(dimethylamino)picolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core
準備方法
The synthesis of 3-Cyclopropoxy-4-(dimethylamino)picolinamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclopropoxy-substituted boronic acid with a dimethylamino-substituted picolinamide precursor.
化学反応の分析
3-Cyclopropoxy-4-(dimethylamino)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
科学的研究の応用
3-Cyclopropoxy-4-(dimethylamino)picolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
作用機序
The mechanism of action of 3-Cyclopropoxy-4-(dimethylamino)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
3-Cyclopropoxy-4-(dimethylamino)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-(dimethylamino)picolinamide: This compound has a similar structure but differs in the position of the dimethylamino group.
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide: Another analog with variations in the substituents on the picolinamide core.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
3-cyclopropyloxy-4-(dimethylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)8-5-6-13-9(11(12)15)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15) |
InChIキー |
STOUWOITINWAIQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=NC=C1)C(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


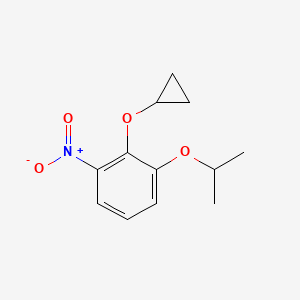
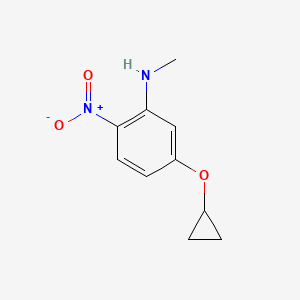
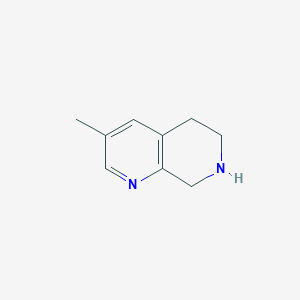
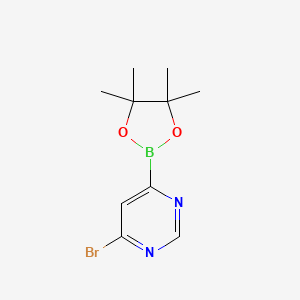
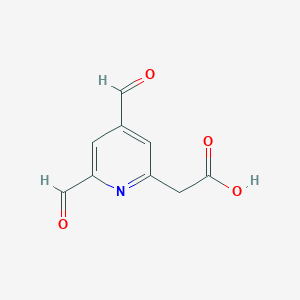
![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)

